molecular formula C7H7F2NO B12433880 2-(Aminomethyl)-4,5-difluorophenol

2-(Aminomethyl)-4,5-difluorophenol

Cat. No.: B12433880
M. Wt: 159.13 g/mol
InChI Key: IEZTTXWIPNNLCA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4,5-difluorophenol is an organic compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4,5-difluorophenol typically involves the introduction of the aminomethyl group and fluorine atoms onto a phenol ring. One common method is the reductive amination of 4,5-difluorophenol with formaldehyde and ammonia or an amine under catalytic hydrogenation conditions. This reaction can be carried out using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4,5-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the aminomethyl group or the phenol ring.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives.

Scientific Research Applications

2-(Aminomethyl)-4,5-difluorophenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4,5-difluorophenol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    4,5-Difluorophenol: Lacks the aminomethyl group, affecting its biological activity and applications.

    2-(Aminomethyl)-4-fluorophenol:

Uniqueness

2-(Aminomethyl)-4,5-difluorophenol is unique due to the presence of both the aminomethyl group and two fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2-(aminomethyl)-4,5-difluorophenol

InChI

InChI=1S/C7H7F2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H,3,10H2

InChI Key

IEZTTXWIPNNLCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)CN

Origin of Product

United States

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